molecular formula C11H11BrN2O B7529194 6-bromo-N-ethyl-1H-indole-2-carboxamide

6-bromo-N-ethyl-1H-indole-2-carboxamide

Cat. No.: B7529194
M. Wt: 267.12 g/mol
InChI Key: ZMJNPEJKMQVWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-ethyl-1H-indole-2-carboxamide is a synthetic small molecule based on the versatile indole-2-carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery research. This compound is specifically designed for Research Use Only and is a valuable chemical tool for investigating novel therapeutic agents. The core indole-2-carboxamide structure is a privileged scaffold in pharmaceutical development, known for its ability to interact with diverse biological targets. The specific substitution pattern of 6-bromo-N-ethyl-1H-indole-2-carboxamide is strategically significant. The bromine atom at the 6-position and the ethyl carboxamide at the 2-position are key modulators of the compound's bioactivity and physicochemical properties, making it a promising candidate for structure-activity relationship (SAR) studies. Preliminary research on closely related analogues indicates several promising directions for investigation. Indole-2-carboxamides have demonstrated potent antibacterial activity against challenging Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa . In the field of oncology, certain indole-2-carboxamide derivatives have shown significant cytotoxic and anti-proliferative effects against high-grade paediatric brain tumour cell lines, such as glioblastoma (KNS42) and atypical teratoid/rhabdoid tumours (BT12, BT16), while showing selectivity over non-neoplastic cells . Furthermore, the indole-2-carboxylic acid core has been identified as a potent scaffold for inhibiting HIV-1 integrase, a critical viral enzyme, by chelating Mg²⁺ ions in the enzyme's active site . Researchers can utilize 6-bromo-N-ethyl-1H-indole-2-carboxamide as a key intermediate or a novel chemical entity to explore these and other biological pathways, contributing to the development of new anti-infectives, anticancer agents, and antiviral therapeutics.

Properties

IUPAC Name

6-bromo-N-ethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-2-13-11(15)10-5-7-3-4-8(12)6-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJNPEJKMQVWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data (LC/MS, NMR)
6-Bromo-N-ethyl-1H-indole-2-carboxamide Br (6), CONHEt (2) C₁₁H₁₁BrN₂O 267.13 g/mol Not reported in evidence
6-Methoxy-1H-indole-2-carboxylic acid OMe (6), COOH (2) C₁₀H₉NO₃ 191.18 g/mol Confirmed via HRMS, NMR
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Br (5), F (7), CONMePh (2) C₁₆H₁₁BrFN₂O 368.18 g/mol LC/MS: m/z 368 ([M+H]+)
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide Br (5), CNCH₂ (1), CONMePh (2) C₁₈H₁₅BrN₃O 385.24 g/mol LC/MS: m/z 386 ([M+H]+)
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid Br (6), iPr (1), Me (3), COOH (4) C₁₃H₁₄BrNO₂ 296.16 g/mol CAS data
Key Observations:
  • Positional Isomerism : Bromine at the 5-position (e.g., 5-bromo derivatives) versus 6-position alters electronic distribution and steric accessibility, impacting receptor binding .
  • N-Substituents : Ethyl (target compound) versus methyl-phenyl (patent derivatives) on the carboxamide affects lipophilicity and metabolic stability. Bulky groups like phenyl may enhance target affinity but reduce solubility .
  • Ring Modifications: Fluorine (electron-withdrawing) at the 7-position (Compound 63b) or cyanomethyl at the 1-position (Compound 6c) introduces distinct electronic and steric profiles compared to the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-N-ethyl-1H-indole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and ethylamine. For example, analogous compounds like 5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide (Compound 6c) were synthesized by reacting 5-bromo-1-(cyanomethyl)indole-2-carboxylic acid with N-methylaniline using sodium ethoxide in DMF at elevated temperatures (100–150°C) . Key factors include solvent choice (DMF for high polarity), catalyst (sodium ethoxide), and stoichiometric excess of reagents to drive the reaction. LC/MS and NMR are critical for verifying intermediates and final products .

Q. How can researchers validate the structural integrity of 6-bromo-N-ethyl-1H-indole-2-carboxamide during synthesis?

  • Methodology : Use a combination of:

  • LC/MS : To confirm molecular weight (e.g., m/z 386 [M+H]+ for analogous bromo-indole carboxamides) and retention time (e.g., 3.17 min under SMD-FA10-long conditions) .
  • NMR : Key signals include indole proton resonances (δ 7.69 ppm for aromatic protons) and ethyl group splitting patterns (e.g., δ 3.44 ppm for N-CH3 in DMSO-d6) .
  • Elemental Analysis : To verify purity (>98%) and stoichiometry .

Q. What are the primary challenges in scaling up the synthesis of bromo-substituted indole carboxamides?

  • Methodology : Challenges include maintaining regioselectivity during bromination and avoiding side reactions (e.g., dehalogenation). For example, bromo-indole precursors like 6-bromo-1H-indole-2-carbaldehyde require controlled bromination conditions (e.g., NBS in DMF) to prevent over-bromination . Reaction scalability also depends on optimizing solvent volume and temperature gradients to ensure reproducibility .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 6-bromo-N-ethyl-1H-indole-2-carboxamide?

  • Methodology : Employ a 2^k factorial design to test variables like temperature (80°C vs. 150°C), catalyst loading (1% vs. 5% sodium ethoxide), and reaction time (6 vs. 12 hours). For example, analogous studies on ethyl-1H-indole-2-carboxylate coupling reactions showed that higher temperatures (150°C) and excess amine (3:1 molar ratio) improved yields by 20–30% . Response surface methodology (RSM) can further refine optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data for bromo-indole derivatives?

  • Methodology : Discrepancies in NMR or LC/MS data may arise from tautomerism or residual solvents. For instance, indole NH protons (δ ~11–12 ppm in DMSO-d6) can exchange with D2O, confirming their presence . For ambiguous LC/MS peaks (e.g., m/z 368 vs. 386), high-resolution MS (HRMS) with <5 ppm error can differentiate isotopic patterns . Cross-validation with independent synthetic batches is essential .

Q. How can AI-driven simulations enhance the design of 6-bromo-N-ethyl-1H-indole-2-carboxamide analogs with improved bioactivity?

  • Methodology : Use COMSOL Multiphysics or AutoDock to model binding interactions with biological targets (e.g., enzymes or receptors). For example, protein-templated reactions (PTRs) have been used to predict how bromo-indole carboxamides interact with kinase domains, guiding structural modifications for higher affinity . Machine learning algorithms can also predict ADMET properties to prioritize analogs for synthesis .

Q. What experimental approaches elucidate the mechanism of action of 6-bromo-N-ethyl-1H-indole-2-carboxamide in biological systems?

  • Methodology :

  • Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Cellular Profiling : Use CRISPR-Cas9 knockouts to identify genetic dependencies linked to the compound’s efficacy .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.